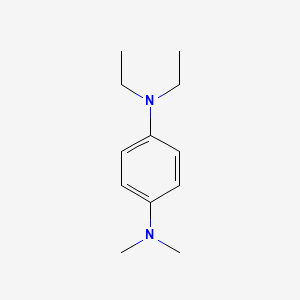
p-PHENYLENEDIAMINE, N,N-DIETHYL-N',N'-DIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl-: is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, where the amino groups are substituted with ethyl and methyl groups. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- typically involves the alkylation of p-phenylenediamine. The reaction is carried out by treating p-phenylenediamine with ethyl and methyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under controlled temperatures and inert atmosphere.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a reagent for detecting and quantifying various biomolecules. It is also used in the study of enzyme kinetics and mechanisms.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals. It is used as a building block in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of photographic developers and hair dyes.
Wirkmechanismus
The mechanism of action of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form complexes with metal ions, influencing their catalytic activity. The pathways involved include oxidative stress response, enzyme inhibition, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-p-phenylenediamine: A derivative with only methyl groups substituted on the amino groups.
N,N-Diethyl-p-phenylenediamine: A derivative with only ethyl groups substituted on the amino groups.
N,N,N’,N’-Tetramethyl-p-phenylenediamine: A derivative with four methyl groups substituted on the amino groups.
Uniqueness: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is unique due to the presence of both ethyl and methyl groups on the amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
5775-53-1 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-N,4-N-diethyl-1-N,1-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
OJFZNBIUPJRIJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
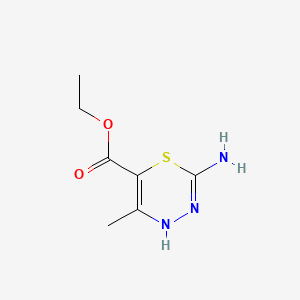

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)


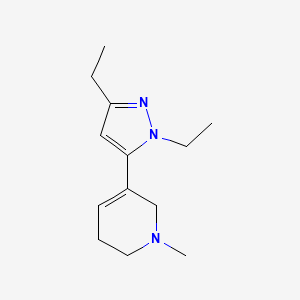

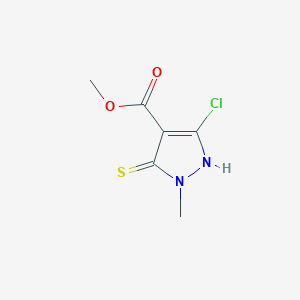
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
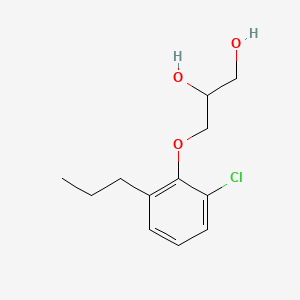
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
